2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate

Hydrate stoichiometry Formulation equivalence Procurement specification

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate (CAS 75870-79-0), commonly referred to as alloxan trihydrate, is the trihydrate crystalline form of the pyrimidinetetrone scaffold with molecular formula C₄H₈N₂O₇ and molecular weight 196.12 g/mol. As a toxic glucose analogue, alloxan selectively accumulates in pancreatic β-cells via the GLUT2 glucose transporter and is widely employed as a diabetogenic agent in preclinical research models.

Molecular Formula C4H8N2O7
Molecular Weight 196.12 g/mol
CAS No. 75870-79-0
Cat. No. B12646669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate
CAS75870-79-0
Molecular FormulaC4H8N2O7
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1(=O)C(=O)NC(=O)NC1=O.O.O.O
InChIInChI=1S/C4H2N2O4.3H2O/c7-1-2(8)5-4(10)6-3(1)9;;;/h(H2,5,6,8,9,10);3*1H2
InChIKeyZLHUORLMEXVDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6(1H,3H)-Pyrimidinetetrone Trihydrate (CAS 75870-79-0): Procurement-Grade Overview for the Trihydrate Form of the Diabetogenic Agent Alloxan


2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate (CAS 75870-79-0), commonly referred to as alloxan trihydrate, is the trihydrate crystalline form of the pyrimidinetetrone scaffold with molecular formula C₄H₈N₂O₇ and molecular weight 196.12 g/mol . As a toxic glucose analogue, alloxan selectively accumulates in pancreatic β-cells via the GLUT2 glucose transporter and is widely employed as a diabetogenic agent in preclinical research models [1]. The trihydrate form represents a specific hydration stoichiometry—three water molecules per alloxan molecule—that is distinct from the monohydrate (CAS 2244-11-3, MW 160.08), tetrahydrate (CAS 6010-91-9, MW 214.13), and anhydrous (CAS 50-71-5, MW 142.07) forms, each of which carries different mass equivalents for formulation and dosing purposes [2].

Why Alloxan Hydrate Forms Cannot Be Interchanged: Stoichiometric Mass Differences in 2,4,5,6(1H,3H)-Pyrimidinetetrone Trihydrate Procurement


The alloxan hydrate forms—anhydrous, monohydrate, trihydrate, and tetrahydrate—are not interchangeable on a simple mass basis because their water-of-crystallization content differs substantially, directly affecting the amount of bioactive alloxan delivered per unit mass. The patent literature establishes that to deliver 10 mg of pure anhydrous alloxan, one requires 12.27 mg of the monohydrate or 15.07 mg of the tetrahydrate [1]; the trihydrate equivalent, calculated from molecular weight ratios, is approximately 13.81 mg. Failure to correct for hydrate stoichiometry when substituting one form for another introduces systematic dosing errors of 22–51% relative to the anhydrous baseline, which can confound diabetogenic induction rates, mortality outcomes, and inter-study reproducibility in preclinical diabetes research [2][3]. Furthermore, crystal structure analysis has revealed that what was historically termed 'alloxan monohydrate' is actually 5,5-dihydroxybarbituric acid—a distinct chemical entity—underscoring that hydrate identity control is essential for procurement integrity [4].

Quantitative Differentiation Evidence: 2,4,5,6(1H,3H)-Pyrimidinetetrone Trihydrate (CAS 75870-79-0) Versus Closest Analogs


Hydrate Stoichiometry and Equivalent Mass Dosing: Trihydrate Versus Monohydrate, Tetrahydrate, and Anhydrous Alloxan

The patent literature provides a precise inter-conversion framework for alloxan hydrate forms in injectable formulation: to deliver 10 mg of pure anhydrous alloxan, one must use 12.27 mg of monohydrated alloxan or 15.07 mg of tetrahydrated alloxan [1]. From molecular weight data (anhydrous 142.07 g/mol; trihydrate 196.12 g/mol), the calculated trihydrate equivalent is 13.81 mg per 10 mg anhydrous target . The monohydrate form contains 10.5–12.5% water by Karl Fischer titration, corresponding to approximately 1 water molecule per alloxan ; the trihydrate contains a theoretical 27.6% water, representing 3 water molecules per alloxan. Using monohydrate mass without correction when the experimental protocol specifies the trihydrate form would result in a 13.8% under-dosing of bioactive alloxan.

Hydrate stoichiometry Formulation equivalence Procurement specification

Glucokinase Inhibition Potency and Reversibility: Alloxan Versus Ninhydrin

In a direct head-to-head biochemical comparison using purified recombinant human glucokinase, both alloxan and ninhydrin inhibited the enzyme non-competitively with Ki values in the range of 1 μM [1]. However, the key differentiation emerged in reversibility: dithiothreitol (DTT) reversed glucokinase inhibition with an EC50 of 9 μM for alloxan versus 50 μM for ninhydrin, indicating that alloxan-induced inhibition is approximately 5.6-fold more readily reversible by thiol reducing agents than ninhydrin-induced inhibition [1]. This differential reversibility is mechanistically significant because it reflects alloxan's distinct mode of thiol oxidation—reducing the average number of free sulfhydryl groups per glucokinase molecule from 3.6 to 1.9—rather than irreversible alkylation [1]. Glucose protected against alloxan-induced inhibition with half-maximal effective concentrations between 11 and 16 mM [1], further distinguishing alloxan's mechanism from that of streptozotocin, which acts primarily through DNA alkylation via its methylnitrosourea moiety [2].

Glucokinase inhibition Thiol reactivity Beta-cell toxicity mechanism

Diabetogenic Induction Dose-Response and Model Stability: Alloxan Versus Streptozotocin in Rodent Models

Multiple comparative studies have established distinct dose-response and outcome profiles for alloxan versus streptozotocin (STZ). In Sprague-Dawley rats, alloxan at 150 mg/kg i.p. produced the highest diabetes incidence, while 180 mg/kg produced the highest mortality; STZ at 60 mg/kg i.p. induced a more consistent and permanent diabetic state [1][2]. A logistic regression analysis determined that the minimum alloxan dose for diabetes induction was 120 mg/kg s.c. (probability 0.712), compared with STZ at 40 mg/kg i.p. (probability 0.764) [3]. In NMRI mice, intravenous diabetogenic doses were 70 mg/kg for alloxan monohydrate versus 200 mg/kg for STZ, with maximal blood glucose reached at 45 min post-alloxan versus 120 min post-STZ [4]. Critically, alloxan-induced diabetes in rats showed reversibility at 20 days post-injection, demonstrated by recovery of insulin levels and reduction of glucose and triglycerides, whereas STZ-induced diabetes proved more stable and permanent [1]. Cases of self-recovery were documented in rats receiving alloxan, while STZ-treated rats showed self-recovery only at the low 40 mg/kg dose [5].

Experimental diabetes Dose-response Model reversibility

Aqueous Stability and Hydrophilicity: Alloxan Versus Its N-Methyl Derivatives and Ninhydrin

Alloxan is a hydrophilic and chemically unstable compound with a log octanol/water partition coefficient of −1.86 and a half-life of only 1.5 minutes at pH 7.4 and 37°C in phosphate buffer [1]. N-methylalloxan and N,N′-dimethylalloxan were found to be less hydrophilic but even more unstable than the parent compound, whereas ninhydrin, although similarly hydrophilic, was quite stable in aqueous solution (half-life substantially longer than 1.5 min) [1]. In the presence of glutathione and cysteine, alloxan and its N-methyl derivatives underwent rapid redox cycling with formation of reactive oxygen species; no such reaction was observed with ninhydrin, which instead showed rapid redox cycling only with dithiothreitol [1]. These differences in thiol reactivity and redox cycling explain why ninhydrin does not share alloxan's selective pancreatic β-cell toxicity [1][2]. Theoretical DFT calculations further demonstrated that hydration of alloxan stabilizes the molecule but significantly reduces its electrophilicity, with the tetraketo tautomer being most stable in both gas and aqueous phases [3].

Aqueous stability Partition coefficient Redox cycling

Crystal Structure and Hydrate Identity Control: Avoiding 5,5-Dihydroxybarbituric Acid Misidentification

Crystallographic studies have revealed critical identity distinctions among alloxan hydrate forms. The majority of alloxan crystallizations from water yield 5,5-dihydroxybarbituric acid—historically misnamed alloxan monohydrate—rather than the tetraketo alloxan structure [1]. The crystal structure of the monohydrate form (5,5-dihydroxybarbituric acid monohydrate, also termed alloxan dihydrate) has been solved in the triclinic space group with unit cell parameters a = 6.6730 Å, b = 7.5834 Å, c = 7.6157 Å, α = 105.401°, β = 93.134°, γ = 115.089°, and V = 330.26 ų [2]. The trihydrate form (5,5-dihydroxybarbituric acid trihydrate, historically misnamed alloxan tetrahydrate) has been redetermined at low temperature (150 K) with R factor = 0.028 [1]. Anhydrous alloxan (the true 2,4,5,6(1H,3H)-pyrimidinetetrone) is obtained only by sublimation at 503 K or crystallization from anhydrous acetone/glacial acetic acid [1][3]. The synthesis pathway confirms that alloxan tetrahydrate crystallizes first from aqueous solution and must be converted to the monohydrate by drying over H₂SO₄, with a typical yield of 72–76% for the monohydrate [3].

Crystal structure Hydrate polymorphism Quality control

Proteasome Inhibition Activity: Alloxan as a Dual-Mechanism Diabetogenic Agent Distinct from Streptozotocin

A 2017 study identified proteasome inhibition as a previously unrecognized mechanism contributing to alloxan's selective β-cell toxicity. Alloxan caused accumulation of ubiquitinated proteins in NRK cells and directly inhibited the chymotrypsin- and trypsin-like peptidase activities of purified 26S and 20S proteasomes [1]. This proteasome inhibitory activity is distinct from the established thiol-oxidation/ROS mechanism and from streptozotocin's DNA-alkylation pathway [2]. While no direct IC50 comparison between alloxan hydrate forms for proteasome inhibition is available in the primary literature, the alloxan monohydrate form has been reported to inhibit FaDu cancer cell proliferation with an IC50 of 0.23 μM . The dual mechanism—thiol reactivity causing ROS generation plus proteasome inhibition—provides alloxan with a broader toxicity profile than agents acting through a single pathway, which may explain its more pronounced tissue damage compared with STZ in comparative histopathology studies [3].

Proteasome inhibition Ubiquitinated protein accumulation Beta-cell toxicity

Recommended Application Scenarios for 2,4,5,6(1H,3H)-Pyrimidinetetrone Trihydrate (CAS 75870-79-0) Based on Quantitative Differentiation Evidence


Preclinical Type 1 Diabetes Models Requiring Defined Hydrate Stoichiometry for Reproducible Dosing

When establishing alloxan-induced type 1 diabetes in rodents, the trihydrate form (CAS 75870-79-0) provides a precisely defined water content of 3 H₂O molecules per alloxan unit, enabling accurate mass-to-bioactive-alloxan conversion. As established by patent data, hydrate form substitution without correction introduces up to 38% dosing error [1]. Researchers should specify CAS 75870-79-0 and apply the conversion factor of 13.81 mg trihydrate per 10 mg anhydrous alloxan equivalent when cross-referencing historical protocols that used other hydrate forms [1]. The trihydrate's distinct crystal structure, confirmed by low-temperature X-ray diffraction (R factor = 0.028 at 150 K), provides quality control benchmarks for incoming material verification [2].

β-Cell Regeneration and Diabetes Reversibility Studies Leveraging Alloxan's Transient Model Profile

The partially reversible nature of alloxan-induced diabetes—demonstrated by insulin level recovery and glucose/triglyceride normalization at 20 days post-injection in rats—makes the alloxan model uniquely suitable for β-cell regeneration and recovery studies, in contrast to the more permanent STZ model [3]. At the optimal induction dose of 120–150 mg/kg i.p. in rats, alloxan produces a diabetic state that allows evaluation of regenerative therapeutic interventions over a 2–4 week window [3][4]. The trihydrate form's defined stoichiometry ensures consistent dosing across regeneration study cohorts.

Thiol-Mediated Glucokinase Inhibition and Redox Biology Research

For investigators studying the role of glucokinase thiol oxidation in β-cell glucose sensing, alloxan offers a well-characterized tool with defined reversibility: DTT reverses alloxan-induced glucokinase inhibition with an EC50 of 9 μM (vs. 50 μM for ninhydrin), and alloxan reduces free sulfhydryl groups from 3.6 to 1.9 per enzyme molecule [5]. This quantitative reversibility profile, combined with glucose protection at 11–16 mM, enables experimental designs that discriminate between thiol-oxidative and other inhibitory mechanisms [5]. The trihydrate form should be freshly dissolved immediately before use given the 1.5-minute half-life at physiological pH [6].

Proteasome Dysfunction Studies in Pancreatic β-Cell Toxicity

Alloxan's demonstrated ability to directly inhibit purified 26S and 20S proteasome peptidase activities and cause ubiquitinated protein accumulation in NRK cells [7] positions it as a dual-mechanism probe for studies of proteasome impairment in β-cell death. Unlike streptozotocin, which acts through DNA alkylation, alloxan combines ROS generation with proteasome inhibition, providing a more comprehensive model of β-cell proteotoxic stress [7][8]. The trihydrate form (CAS 75870-79-0) is the preferred procurement specification when the experimental protocol requires accurate molarity calculations based on the tetraketo alloxan content rather than the 5,5-dihydroxybarbituric acid form often encountered with generic 'alloxan monohydrate' [2].

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